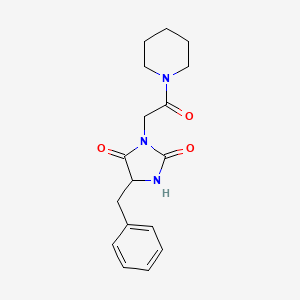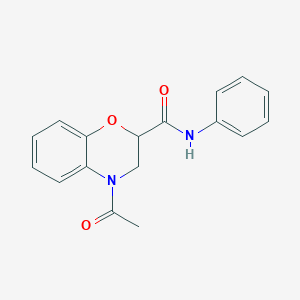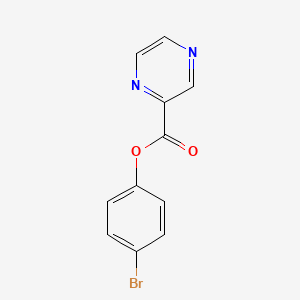
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide, also known as PD98059, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway and has been shown to have significant effects on various biological processes.
Mecanismo De Acción
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide acts as a selective and reversible inhibitor of the MAPK pathway by binding to the ATP-binding site of the MAPK kinase (MEK) enzyme. This prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to have significant effects on various biological processes. It has been shown to inhibit the growth of cancer cells, induce apoptosis in neuronal cells, and regulate the immune response. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide in lab experiments is its selectivity and potency as a MAPK inhibitor. It is also relatively easy to use and has been extensively studied, making it a reliable tool for researchers. However, one limitation is that it may not be effective in all cell types or under all conditions, and its effects may be cell-type specific.
Direcciones Futuras
There are several future directions for research involving 2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide. One potential area of study is its role in regulating the immune response, particularly in the context of autoimmune diseases. Another potential area of study is its use in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Additionally, further studies could investigate the potential use of 2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide in the treatment of neurodegenerative diseases.
Métodos De Síntesis
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide can be synthesized through a multistep process involving the condensation of 2-aminobenzophenones with ethyl acetoacetate, followed by cyclization and subsequent modifications. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
Aplicaciones Científicas De Investigación
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively used in scientific research to investigate the role of the MAPK pathway in various biological processes, including cell proliferation, differentiation, apoptosis, and inflammation. It has been used to study the effects of MAPK inhibition in cancer cells, neuronal cells, and immune cells.
Propiedades
IUPAC Name |
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-9-7-11-10-12(6-8-14(11)18-15)16(20)17-13-4-2-1-3-5-13/h1-6,8,10H,7,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPCSKRDTADLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-phenyl-3,4-dihydro-1H-quinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)


![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7465375.png)

![methyl 2-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7465383.png)
![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)




